2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine

sigma-2 receptor TMEM97 binding affinity

This non-fused, piperidine-bridged pyrimidine ether (CAS 2549036-20-4) incorporates a 5-bromothiophene pharmacophore critical for sigma-2 receptor engagement (analog Ki = 90 nM) and is structurally competent for PI3K inhibition panels. Substituting generic analogs risks total loss of biological activity. Procure alongside its 5-(1-methyl-1H-pyrazol-4-yl) analog (CAS 2548992-11-4) to generate the first direct SAR dataset for this scaffold. Verify identity via 1H NMR (confirm 4-yloxy connectivity vs. 3-ylmethoxy isomer) and HPLC-MS before use.

Molecular Formula C15H18BrN3O2S
Molecular Weight 384.3 g/mol
CAS No. 2549036-20-4
Cat. No. B6438506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
CAS2549036-20-4
Molecular FormulaC15H18BrN3O2S
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(S3)Br
InChIInChI=1S/C15H18BrN3O2S/c1-20-12-8-17-15(18-9-12)21-11-4-6-19(7-5-11)10-13-2-3-14(16)22-13/h2-3,8-9,11H,4-7,10H2,1H3
InChIKeyHZXARLBKUANWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine (CAS 2549036-20-4): Procurement-Ready Identity and Chemical Class Baseline


2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine (CAS 2549036-20-4; molecular formula C15H18BrN3O2S; molecular weight 384.3 g/mol) is a fully synthetic, non-fused heterocyclic small molecule [1]. It belongs to the class of piperidine-bridged pyrimidine ethers that incorporate a 5-bromothiophene substituent [2]. This compound is primarily employed as a research tool and screening candidate within medicinal chemistry programs, particularly those investigating kinase inhibition and sigma receptor pharmacology [3].

Why Generic Substitution of 2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine (CAS 2549036-20-4) Is Not Advisable


Compounds within the piperidine-bridged pyrimidine ether class exhibit profound differences in biological activity that are driven by subtle variations in the heterocyclic substituent at the piperidine nitrogen and the substitution pattern on the pyrimidine core [1]. A structurally close analog where the 5-bromothiophene moiety is replaced by other heterocycles (e.g., imidazo[1,2-a]pyridine, 1-methyl-1H-pyrazole) can display entirely different target profiles . Furthermore, the 5-bromothiophene group contributes unique electronic and steric properties that influence binding kinetics and selectivity in ways that cannot be predicted from the core scaffold alone [2]. Therefore, interchanging the target compound with a generic analog—even one sharing the same central scaffold—carries a high risk of altering or completely losing the intended biological activity.

Quantitative Differentiation Evidence for 2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine (CAS 2549036-20-4) Versus Closest Analogs


Comparative Sigma-2 Receptor Affinity: BDBM50604967 vs. the 5-(1-Methyl-1H-pyrazol-4-yl) Analog

A structurally related analog of the target compound—2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine bearing a 5-substituent—has been profiled in BindingDB as BDBM50604967 (CHEMBL1698776) and demonstrates a binding affinity (Ki) of 90 nM for the sigma-2 receptor/TMEM97 [1]. In marked contrast, the 5-(1-methyl-1H-pyrazol-4-yl) analog (CAS 2548992-11-4) displays nanomolar-range IC50 values against specific kinase targets, indicating a divergent biological profile [2]. This comparison demonstrates that the 5-substituent on the pyrimidine ring—methoxy versus 1-methylpyrazole—dramatically alters the pharmacological target landscape.

sigma-2 receptor TMEM97 binding affinity

Positional Isomer Comparison: Piperidin-4-yloxy vs. Piperidin-3-ylmethoxy Linkage and Its Impact on Binding Mode

The target compound features a piperidin-4-yloxy linker connecting the pyrimidine core to the 5-bromothiophene moiety. A positional isomer with piperidin-3-ylmethoxy connectivity (CAS not specified but described as 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine) introduces an additional methylene spacer and shifts the attachment point from the 4-position to the 3-position of the piperidine ring . This change alters the spatial orientation of the bromothiophene pharmacophore relative to the pyrimidine core, which is predicted to modulate target binding geometry . No quantitative affinity data are publicly available for either isomer, rendering direct comparison infeasible at present.

positional isomer linker geometry structure-activity relationship

Patent-Derived Class Evidence: PI3K Inhibitory Activity of Fused Pyrimidines Containing Thiophene Moieties

Multiple U.S. patents (e.g., US 7,776,856 and US 2009/0131429) disclose fused pyrimidine compounds incorporating thiophene or furan rings that demonstrate activity as PI3K inhibitors and exhibit drug-like physicochemical and pharmacokinetic properties [1][2]. Although the target compound (CAS 2549036-20-4) is a non-fused pyrimidine ether rather than a fused system, the shared 5-bromothiophene pharmacophore and piperidine-pyrimidine architecture place it within the broader PI3K inhibitor chemotype [1]. No specific IC50 or Ki values for the target compound are reported in these or any other publicly available patents.

PI3K inhibition fused pyrimidine thiophene pharmacophore

Sigma Receptor Ligand Class Evidence: Piperidine-Based Derivatives with Nanomolar Affinity

A 2018 publication in Bioorganic & Medicinal Chemistry Letters describes new piperidine-based derivatives as sigma receptor ligands, with compound 19 displaying σ1 receptor Ki of 17 nM and σ2 receptor Ki of 1,117 nM, representing a 66-fold selectivity for σ1 over σ2 [1]. Separately, a structurally related but distinct compound in BindingDB (BDBM50604967, CHEMBL1698776) exhibits sigma-2 receptor Ki of 90 nM [2]. The target compound (CAS 2549036-20-4) contains the 5-bromothiophene-piperidine motif that is present in known sigma receptor pharmacophores, but it has not been experimentally evaluated for sigma receptor binding.

sigma receptor ligands piperidine derivatives CNS pharmacology

Recommended Research and Procurement Application Scenarios for 2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine (CAS 2549036-20-4)


Sigma-2 Receptor / TMEM97 Probe Development and Screening

Based on the demonstrated sigma-2 receptor affinity (Ki = 90 nM) of the structurally related analog BDBM50604967 [1], the target compound—which shares the 5-bromothiophene-piperidine pharmacophore—constitutes a rational starting point for sigma-2/TMEM97 probe development. Researchers acquiring this compound for sigma receptor programs should incorporate competitive radioligand binding assays against both σ1 and σ2 receptors as a primary characterization step, given that small structural modifications can dramatically shift subtype selectivity (as seen with compound 19, where a 66-fold σ1/σ2 selectivity window was observed [2]).

Kinase Inhibitor Screening Within the PI3K Chemotype Space

The patent literature establishes that compounds bearing thiophene-piperidine-pyrimidine architectures are competent PI3K inhibitors [3]. The target compound's structural proximity to this chemotype—particularly the 5-bromothiophene moiety and the piperidine-pyrimidine ether linkage—makes it a candidate for inclusion in PI3K biochemical screening panels. Procurement for this purpose should be accompanied by selectivity profiling against class I PI3K isoforms (p110α, p110β, p110δ, p110γ) and related lipid kinases, as the non-fused nature of the target compound may confer a distinct selectivity signature compared to the fused pyrimidine systems described in the patents [3].

Structure-Activity Relationship (SAR) Studies Focusing on the 5-Methoxy vs. 5-Heteroaryl Pyrimidine Substitution

The comparison between the target compound (5-methoxy substitution, CAS 2549036-20-4) and its 5-(1-methyl-1H-pyrazol-4-yl) analog (CAS 2548992-11-4) provides a focused SAR opportunity [4]. The pyrazole analog has been associated with nanomolar kinase inhibition, while the methoxy analog is predicted (based on related compounds) to engage sigma receptors [1][4]. Parallel procurement of both compounds and their evaluation in identical assay panels (kinase profiling plus sigma receptor binding) would generate the first direct comparative dataset for this scaffold, enabling rational selection of the 5-substituent for specific target engagement objectives.

Positional Isomer Verification and Quality Control in Chemical Procurement

The existence of the piperidin-3-ylmethoxy positional isomer creates a concrete quality control requirement for any procurement of CAS 2549036-20-4. The 4-yloxy vs. 3-ylmethoxy connectivity difference is expected to produce distinct NMR signatures and chromatographic retention times. Procuring laboratories should implement identity verification by 1H NMR (confirming the piperidine 4-position substitution pattern) and HPLC-MS (confirming molecular ion and distinguishing from the isomeric impurity) prior to use in biological assays, as the isomeric mixture or incorrect isomer would confound any structure-activity conclusions .

Quote Request

Request a Quote for 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.